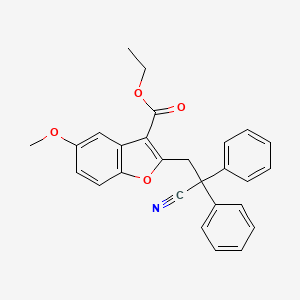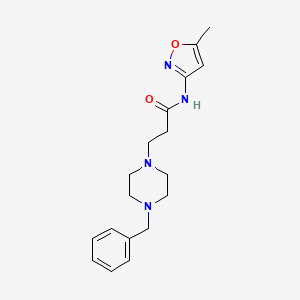![molecular formula C19H22N2O6S B11504266 3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B11504266.png)
3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-3-(4-ethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID is a complex organic compound that features both sulfonamide and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Acetamidobenzenesulfonamide Intermediate: This step might involve the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-acetamidobenzenesulfonamide.
Formation of the Ethoxyphenyl Intermediate: This step could involve the reaction of 4-bromoanisole with ethyl magnesium bromide to form 4-ethoxyphenyl magnesium bromide.
Coupling Reaction: The final step might involve the coupling of the two intermediates in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: Shares the sulfonamide and acetamide functional groups.
4-Ethoxyphenylacetic Acid: Shares the ethoxyphenyl group and carboxylic acid functionality.
Uniqueness
3-(4-ACETAMIDOBENZENESULFONAMIDO)-3-(4-ETHOXYPHENYL)PROPANOIC ACID is unique due to the combination of its functional groups, which can confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C19H22N2O6S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(4-ethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H22N2O6S/c1-3-27-16-8-4-14(5-9-16)18(12-19(23)24)21-28(25,26)17-10-6-15(7-11-17)20-13(2)22/h4-11,18,21H,3,12H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
HCKQFPPISGVLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-benzyl-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11504201.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11504220.png)

![N-(3-chlorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11504229.png)

![2-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11504240.png)
![(2Z)-2-(4-fluoro-3-phenoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11504246.png)
![N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11504255.png)
![2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol](/img/structure/B11504271.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11504283.png)
![1-(3-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11504290.png)
![Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11504294.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B11504298.png)
